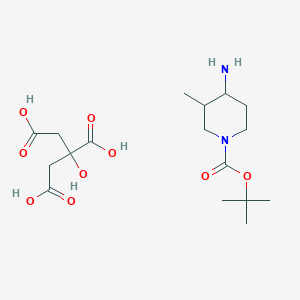
tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate: is a complex organic compound that combines a piperidine derivative with a tricarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate typically involves the protection of the amine group followed by alkylation and subsequent deprotection. The process can be summarized as follows:
Protection of the amine group: The amine group of 4-amino-3-methylpiperidine is protected using tert-butyl chloroformate to form tert-butyl 4-amino-3-methylpiperidine-1-carboxylate.
Alkylation: The protected amine is then alkylated with a suitable alkylating agent under basic conditions.
Deprotection: The tert-butyl protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis
Properties
CAS No. |
1956325-45-3 |
|---|---|
Molecular Formula |
C17H30N2O9 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
tert-butyl 4-amino-3-methylpiperidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C11H22N2O2.C6H8O7/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9H,5-7,12H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
CXHNTPJDCHPZDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1N)C(=O)OC(C)(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















